![molecular formula C4H7N3O3 B1200776 (2E)-2-[(carbamoylamino)imino]propanoic acid](/img/structure/B1200776.png)
(2E)-2-[(carbamoylamino)imino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(carbamoylamino)imino]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carbamoylamino group and an imino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(carbamoylamino)imino]propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a carbamoylating agent, followed by the introduction of an imino group through a subsequent reaction step. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: (2E)-2-[(carbamoylamino)imino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The carbamoylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or platinum and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(2E)-2-[(carbamoylamino)imino]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(carbamoylamino)imino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
- (2E)-2-[(carbamoylamino)imino]butanoic acid
- (2E)-2-[(carbamoylamino)imino]pentanoic acid
- (2E)-2-[(carbamoylamino)imino]hexanoic acid
Comparison: Compared to these similar compounds, (2E)-2-[(carbamoylamino)imino]propanoic acid may exhibit unique properties due to its specific molecular structure. These properties can include differences in reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H7N3O3 |
|---|---|
Molecular Weight |
145.12 g/mol |
IUPAC Name |
2-(carbamoylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C4H7N3O3/c1-2(3(8)9)6-7-4(5)10/h1H3,(H,8,9)(H3,5,7,10) |
InChI Key |
MGIAKYQGSBSNMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)N)C(=O)O |
Synonyms |
pyruvic acid semicarbazone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
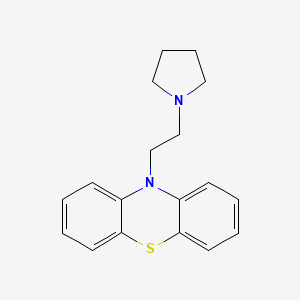

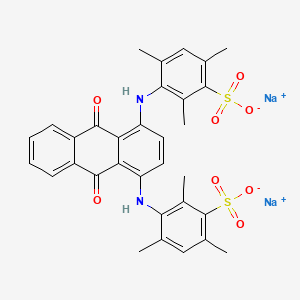



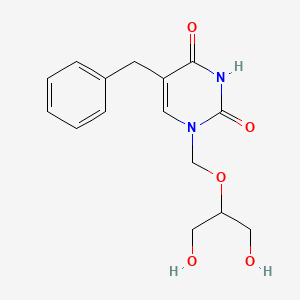
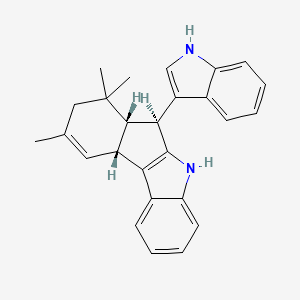
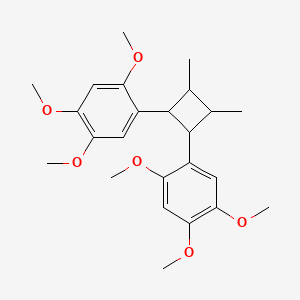
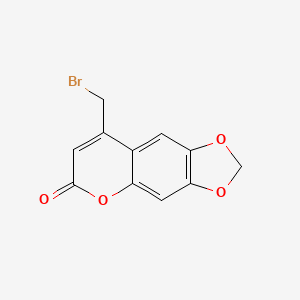
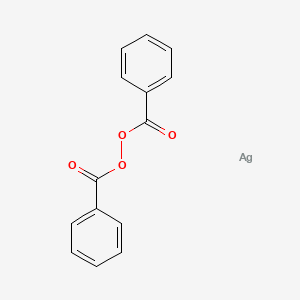
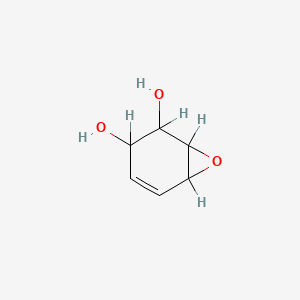
![5,6,7,8-Tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]-1-naphthalenol](/img/structure/B1200712.png)

